N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 2. This heterocyclic scaffold is linked to a pyrrole ring via a methylene bridge, with an acetamide moiety terminating in a 3-chlorobenzyl group. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 4-methylphenyl substituent enhances lipophilicity, while the 3-chlorobenzyl group introduces steric and electronic effects that may influence target binding.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-7-9-17(10-8-15)21-25-22(29-26-21)19-6-3-11-27(19)14-20(28)24-13-16-4-2-5-18(23)12-16/h2-12H,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEKFJQZYBZSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1,2,4-oxadiazole ring, followed by the introduction of the pyrrole moiety and finally the acetamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has shown promise in various medicinal applications:
Antimicrobial Activity:
Research indicates that derivatives containing oxadiazole moieties exhibit significant antimicrobial properties against various pathogens. Studies have demonstrated that compounds similar to this structure can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
Anticancer Properties:
The compound's unique structure may also contribute to anticancer activity. Oxadiazole derivatives have been linked to the inhibition of cancer cell proliferation in vitro. The presence of chlorobenzene and pyrrole groups enhances bioactivity against specific cancer types .
Neuroprotective Effects:
Preliminary studies suggest that related compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's .
Material Science
In addition to biological applications, this compound can be utilized in material science:
Polymer Additives:
Due to its thermal stability and solubility characteristics, this compound can serve as an additive in polymer formulations to enhance thermal resistance and mechanical properties.
Scintillation Materials:
Research indicates that oxadiazole derivatives can be incorporated into scintillation materials for radiation detection applications due to their high efficiency in converting ionizing radiation into visible light .
Case Study 1: Antimicrobial Screening
A study conducted on a series of oxadiazole derivatives revealed that those similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell growth significantly. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting the potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Substituent Position on the Benzyl Group
Oxadiazole Aryl Substituents
- 4-Fluorophenyl () : Fluorine’s electronegativity strengthens hydrogen-bonding interactions with targets like kinases or proteases .
- 4-Methoxyphenyl () : Methoxy groups improve solubility via polar interactions, though they may reduce metabolic stability due to demethylation risks.
- 1,3-Benzodioxol-5-yl () : This bicyclic substituent enhances aromatic stacking but introduces steric bulk, which could limit binding to compact active sites .
Additional Functional Groups
- Methylsulfanyl in : This thioether group increases steric bulk and may participate in hydrophobic interactions, though it also raises oxidation liability.
- Discontinuation of Analogs () : Some derivatives (e.g., benzodioxole-containing compounds) are listed as discontinued, possibly due to synthetic challenges or poor pharmacokinetic profiles .
Implications for Drug Design
The target compound’s 3-chlorobenzyl and 4-methylphenyl groups strike a balance between lipophilicity and steric accessibility compared to analogs. For instance:
- The 4-methylphenyl group may offer better metabolic stability than the 4-methoxyphenyl in , as methyl groups are less prone to enzymatic modification.
However, the absence of polar groups (e.g., fluorine in or methoxy in ) could limit solubility, necessitating formulation adjustments. Further studies on crystallinity (using tools like SHELX ) and binding assays are required to validate these hypotheses.
Biological Activity
N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H20ClN3O3, with a molecular weight of 433.9 g/mol. Its structure features a chlorobenzyl moiety attached to an acetamide group and a pyrrol-based oxadiazole derivative, which is significant for its biological interactions.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities. These include:
- Anticancer Activity : Several studies have shown that oxadiazole derivatives can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines by targeting specific signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : The presence of the oxadiazole ring enhances the compound's ability to interact with bacterial membranes and enzymes, leading to antimicrobial effects. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Properties
The pharmacological profile of this compound suggests several potential therapeutic applications:
| Activity | Target | IC50 Value |
|---|---|---|
| Anticancer | Various cancer cell lines | Varies by type |
| Antibacterial | Gram-positive bacteria | MIC 31.25 µg/mL |
| Anti-inflammatory | COX enzymes (COX-1 and COX-2) | IC50 = 0.2 μM (for similar compounds) |
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Testing : Another study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, reporting that compounds with similar structures exhibited a dose-dependent inhibition of bacterial growth .
- Inflammatory Response Modulation : Research has shown that compounds with oxadiazole rings can modulate inflammatory responses by inhibiting COX enzymes, suggesting potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
